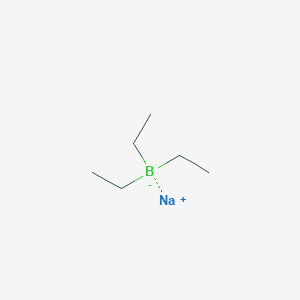

Sodium triethylborohydride

Vue d'ensemble

Description

Sodium triethylborohydride is an organoboron compound with the chemical formula NaBH(C₂H₅)₃. It is a colorless, pyrophoric solid that is commercially available in toluene solution. This compound is widely used in organic synthesis, particularly for the reductive activation of homogeneous catalysts, converting metal halides to hydrides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium triethylborohydride is typically prepared by treating a hot toluene slurry of sodium hydride with triethylborane. The reaction is carried out under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen .

Industrial Production Methods: In industrial settings, this compound is produced by reacting triethylborane with sodium hydride in a controlled environment. The process involves maintaining specific temperature and pressure conditions to ensure the purity and yield of the product .

Analyse Des Réactions Chimiques

Silylation of Vinyl Arenes

Sodium triethylborohydride can mediate the silylation of vinyl arenes in the presence of hydrodisiloxanes. Research indicates that while the expected hydrosilylation products are not always detected, formal silylation products with dimethylsilane can be identified. The triethylborohydride is consumed in stoichiometric amounts during this process. The reaction mechanism involves the activation of a double bond and the formation of a secondary carbanion, which promotes the formation of a Markovnikov product .

Reaction Conditions and Yields

| Entry | Conditions | Yield (%) |

|---|---|---|

| 6 | 70 °C | 73 |

| 8 | 70 °C | < acceptable level |

| 11 | BEt3 instead of 3a | - |

| 12 | NaH instead of 3a | - |

| 13 | 80 °C; [1b]:[2a]:[NaH]:[BEt3] = 1:2:1.5:0.1 | 16 |

| 14 | As in 12; reaction time 120 h | ~60 |

| 15 | 2b instead of 2a, otherwise as in 6 | 93 |

| 16 | 2c instead of 2a, otherwise as in 6 | - |

*Note: Letters in the condition column refer to specific compounds and experimental setups as detailed in the original source .

Hydroboration of Terminal Alkynes

This compound can catalyze the regioselective hydroboration of aromatic and aliphatic terminal alkynes with pinacolborane, leading to the formation of (E)-vinylboronate esters .

Reaction Conditions and Selectivity

| Entry | NaHBEt3 loading | Solvent added | T [°C] | t [h] | Conversion of 1 | Selectivity |

|---|---|---|---|---|---|---|

| 1 | 10 mol% | - | 25 | 24 | 67 | >99 |

| 4 | 5 mol% | - | 80 | 1 | 87 | >99 |

| 5 | 10 mol% | - | 80 | 1 | 100 | >99 |

| 6 | 10 mol% | - | 25 | 24 | 93 | >99 |

| 10 | 10 mol% | Toluene | 80 | 1 | 83 | >99 |

| 11 | 10 mol% | THF | 80 | 1 | 85 | >99 |

| 12 | 10 mol% | Dioxane | 80 | 1 | 84 | >99 |

*Note: 'Conversion of 1' refers to the conversion of phenylacetylene in this specific experiment .

Reduction Reactions

Lithium triethylborohydride, a similar compound, is used as a reducing agent in various reactions, such as the reduction of a specific compound to produce (2S)-6-Hydroxy-N-(tert-butyloxycarbonyl)-pipecolic acid tert-butyl ester .

Mechanistic Aspects

The mechanism by which this compound influences chemical reactions has been explored through computational methods. These studies often use BMe3 as a simplified representation of BEt3 to reduce computational complexity. This simplification allows for faster calculations with minimal loss of precision, as errors tend to cancel out when considering relative energy differences .

Activité Biologique

Sodium triethylborohydride (NaHBEt₃) is an organoboron compound widely recognized for its utility as a reducing agent and catalyst in organic synthesis. With the formula NaBH(C₂H₅)₃, it is a colorless, pyrophoric solid that is typically supplied in toluene solution. This compound has garnered attention for its biological activity and potential applications in various chemical transformations, particularly in catalyzing reactions involving organosilicon compounds.

Reductive Activation of Catalysts

This compound is primarily used for the reductive activation of homogeneous catalysts, converting metal halides into hydrides. This transformation is crucial in enhancing the reactivity of transition metal complexes, thereby facilitating various catalytic processes. The ability of NaHBEt₃ to generate active transition-metal catalysts in situ has been demonstrated in numerous studies, showcasing its versatility in organic synthesis .

Catalytic Applications

- Hydrosilylation Reactions : this compound has been reported as an effective catalyst for hydrosilylation reactions, particularly in the dehydrogenative silylation of terminal alkynes. The compound selectively catalyzes the reaction between terminal alkynes and hydrosilanes, leading to the formation of silyl ethers without significant side reactions .

- Hydroboration of Alkynes : In a notable study, NaHBEt₃ was found to catalyze the hydroboration of both aromatic and aliphatic terminal alkynes with pinacolborane, yielding (E)-vinylboronate esters with high regioselectivity and conversion rates . The reaction conditions were optimized to achieve complete conversion within a short time frame at elevated temperatures.

Mechanistic Insights

The mechanism of action for this compound involves several key steps:

- Formation of Boryl-Intermediates : The initial step typically involves the formation of boryl-intermediates through coordination with alkynes.

- Regioselective Hydroboration : Following this, regioselective hydroboration occurs, leading to the formation of desired products while minimizing by-product formation .

- Catalyst Regeneration : Studies have indicated that NaHBEt₃ can regenerate itself under certain conditions, enhancing its efficiency as a catalyst over multiple cycles .

Study 1: Dehydrogenative Silylation

A research study highlighted the use of this compound in catalyzing dehydrogenative silylation reactions involving terminal alkynes. The results demonstrated high selectivity and efficiency, with no competitive hydrosilylation observed. The study concluded that NaHBEt₃ provides a robust catalytic pathway for C(sp)–H bond activation .

Study 2: Hydroboration Efficiency

In another investigation focusing on hydroboration reactions, this compound was employed to optimize conditions for converting terminal alkynes into vinylboronate esters. The findings indicated that varying catalyst loading and temperature significantly influenced conversion rates and selectivity. For instance, a 10 mol% loading at 80 °C resulted in over 99% selectivity towards the desired product within one hour .

Summary Table of Key Findings

Applications De Recherche Scientifique

Hydroboration Reactions

1. Hydroboration of Terminal Alkynes

NaHBEt3 has been effectively used as a catalyst for the hydroboration of terminal alkynes, yielding high selectivity for (E)-vinylboronate esters. In a study, phenylacetylene was reacted with pinacolborane using NaHBEt3, resulting in a conversion rate of 71% after one hour at 60 °C, producing the desired monoborylated product with high regioselectivity .

Table 1: Hydroboration Reaction Conditions and Yields

| Substrate | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Phenylacetylene | NaHBEt3 (10 mol%) | 45 | 60 °C, 1h |

| Aliphatic Alkynes | NaHBEt3 | High | Varied conditions |

Dehydrogenative Silylation

2. C(sp)–H Bond Silylation

NaHBEt3 has been reported as a catalyst for the dehydrogenative silylation of terminal alkynes with hydrosilanes. This process selectively produces dehydrocoupling products without significant side reactions. The reaction conditions were optimized to prevent competitive hydrosilylation, showcasing NaHBEt3's efficiency in generating active transition-metal catalysts in situ .

Mechanistic Insights

3. Mechanism of Action

The mechanism of this compound involves the generation of boron-centered radicals that facilitate the hydroboration and silylation processes. Studies indicate that NaHBEt3 activates alkynes for subsequent reactions by forming stable intermediates that enhance selectivity and yield .

Case Studies

4. Synthesis of Boronate Esters from Nitriles

Recent research has demonstrated the utility of NaHBEt3 in hydroborating nitriles to produce boronate esters with yields up to 99%. This reaction highlights the compound's ability to function under mild conditions while achieving high turnover frequencies (TOF), surpassing previously reported catalysts .

Table 2: Hydroboration of Nitriles using NaHBEt3

| Nitrile Substrate | Yield (%) | Reaction Time |

|---|---|---|

| 3-Furonitrile | 99 | Minutes |

| 4-Nitrobenzonitrile | No product | Extended time |

Propriétés

InChI |

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYGKELSBAWRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC)(CC)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043441 | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17979-81-6 | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017979816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium triethylhydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium Triethylborohydride (NaEt3BH) and what makes it useful in organic synthesis?

A1: this compound (NaEt3BH) is a powerful and selective reducing agent widely employed in organic synthesis. Unlike its less potent counterpart, sodium borohydride (NaBH4), NaEt3BH exhibits enhanced reactivity towards a broader range of functional groups due to the presence of the electron-donating ethyl groups, making it particularly effective in reducing sterically hindered substrates.

Q2: What is the mechanism of action of NaEt3BH as a reducing agent?

A2: NaEt3BH acts as a hydride (H-) donor. The electron-rich borohydride anion readily attacks electron-deficient centers in organic molecules, such as carbonyls, imines, or alkynes, transferring a hydride ion and leading to the reduction of the substrate.

Q3: What are some common applications of NaEt3BH in organic synthesis?

A3: NaEt3BH is widely used for:

- Reduction of various functional groups: It effectively reduces aldehydes and ketones to alcohols, carboxylic acids to aldehydes or alcohols depending on reaction conditions, esters to alcohols, and imines to amines. [, , ]

- Hydroboration of alkynes: It catalyzes the hydroboration of terminal alkynes to yield vinylboronate esters, valuable intermediates in organic synthesis. []

- Dehydrogenative silylation: It catalyzes the dehydrogenative silylation of terminal alkynes with hydrosilanes and hydrosiloxanes. []

- Catalyst generation: NaEt3BH is frequently employed as a reducing agent to generate active catalysts in situ from transition metal complexes. [, , , ]

- Cleavage of specific bonds: It can selectively cleave C-O bonds in amides for controlled reduction to secondary or tertiary amines. []

Q4: Can you provide specific examples of reactions where NaEt3BH exhibits unique reactivity?

A4:

- Unexpected catalytic activity in hydrosilylation: NaEt3BH surprisingly displays catalytic activity in the hydrosilylation of specific alkenes, notably styrenes, vinylsilanes, and allyl glycidyl ether, selectively producing the Markovnikov product. This catalytic behavior challenges previous notions that considered it solely as a stoichiometric reducing agent in hydrosilylation reactions. []

- Catalyst in double hydroboration of nitriles: NaEt3BH effectively catalyzes the double hydroboration of nitriles at room temperature without the need for a solvent or transition metal catalyst, yielding diborylated amines in high yields. []

- Controlled reduction of unactivated amides: NaEt3BH enables the controlled reduction of unactivated amides to either secondary or tertiary amines by carefully selecting the appropriate hydrosilane and solvent, showcasing its versatility in manipulating challenging functional groups. []

Q5: Are there any limitations associated with the use of NaEt3BH?

A5: While highly versatile, NaEt3BH has some limitations:

Q6: How does the structure of NaEt3BH relate to its reactivity?

A6: The presence of three ethyl groups (Et) significantly influences the reactivity of NaEt3BH compared to NaBH4. These ethyl groups are electron-donating, increasing the electron density on the boron atom and making the B-H bond more hydridic (prone to donate hydride). This enhanced hydridicity makes NaEt3BH a stronger reducing agent capable of reacting with a wider range of functional groups.

Q7: Has computational chemistry been used to study NaEt3BH?

A7: Yes, computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of reactions involving NaEt3BH. For instance, in a study focusing on the formal silylation of vinyl arenes by hydrodisiloxanes in the presence of NaEt3BH, DFT calculations provided valuable insights into the reaction pathway, including the identification of key intermediates and transition states, confirming experimental observations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.